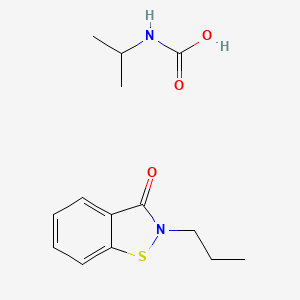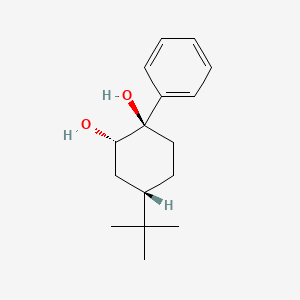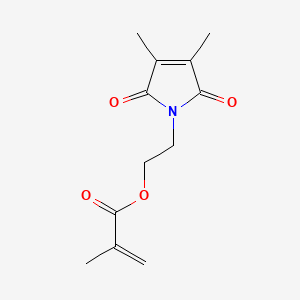
2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate is an organic compound that belongs to the class of methacrylate esters It is characterized by the presence of a pyrrole ring substituted with two methyl groups and two oxo groups, linked to an ethyl methacrylate moiety
準備方法
The synthesis of 2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate typically involves the reaction of 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1,4-dione with ethyl methacrylate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反応の分析
2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the pyrrole ring.
Substitution: The methacrylate moiety can undergo substitution reactions with nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with unique properties.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for drug delivery systems and biomedical devices.
Industry: It finds applications in the production of coatings, adhesives, and sealants due to its reactivity and versatility.
作用機序
The mechanism of action of 2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, leading to the formation of high molecular weight polymers. The pyrrole ring can interact with various molecular targets, influencing the properties of the resulting materials.
類似化合物との比較
Similar compounds to 2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl methacrylate include:
2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl acrylate: Differing by the presence of an acrylate group instead of a methacrylate group.
2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl butyrate: Featuring a butyrate group in place of the methacrylate group.
2-(2,5-Dihydro-3,4-dimethyl-2,5-dioxo-1H-pyrrol-1-yl)ethyl propionate: Containing a propionate group instead of the methacrylate group. The uniqueness of this compound lies in its specific combination of the pyrrole ring and methacrylate moiety, which imparts distinct reactivity and properties compared to its analogs.
特性
CAS番号 |
63729-42-0 |
|---|---|
分子式 |
C12H15NO4 |
分子量 |
237.25 g/mol |
IUPAC名 |
2-(3,4-dimethyl-2,5-dioxopyrrol-1-yl)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H15NO4/c1-7(2)12(16)17-6-5-13-10(14)8(3)9(4)11(13)15/h1,5-6H2,2-4H3 |
InChIキー |
MTFZCGPANOZASK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C1=O)CCOC(=O)C(=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-Adamantyloxy(hydroxy)phosphoryl]formic acid](/img/structure/B12675725.png)
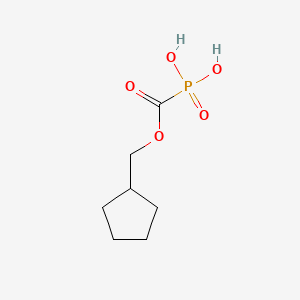

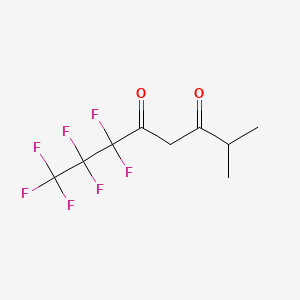
![2,2'[[4-[[3-Cyano-5-(phenylazo)-2-thienyl]azo]phenyl]imino]diethyl diacetate](/img/structure/B12675747.png)
![(Z)-4-[3-bromo-1-(4-bromophenyl)-1-propenyl]-4'-chloro-1,1'-biphenyl](/img/structure/B12675753.png)



